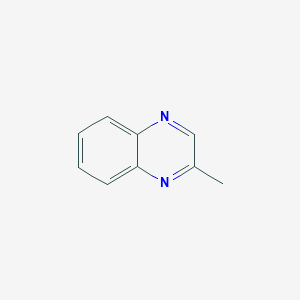

2-Methylquinoxaline

説明

Structure

3D Structure

特性

IUPAC Name |

2-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHUXMDEZNLFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222831 | |

| Record name | 2-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-61-8 | |

| Record name | 2-Methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7251-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLQUINOXALINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03VU31MV6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylquinoxaline: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes, reaction mechanisms, and kinetic aspects of the formation of 2-methylquinoxaline, a crucial intermediate in the pharmaceutical and chemical industries. This document details established and modern synthetic protocols, including the classical condensation of o-phenylenediamines with α-dicarbonyl compounds and their surrogates, as well as advanced catalytic methods. The underlying reaction mechanisms are elucidated with diagrammatic representations. A critical analysis of the available kinetic data is presented to offer insights into the factors governing the reaction rates and product yields. Detailed experimental protocols for key syntheses are provided to facilitate practical application in a laboratory setting.

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Among these, this compound serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its versatile reactivity and the therapeutic potential of its derivatives have spurred extensive research into efficient and sustainable synthetic methodologies. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of quinoxaline-based compounds, focusing on the synthesis of this compound.

Synthetic Routes to this compound

The synthesis of this compound can be achieved through several pathways, primarily involving the cyclocondensation of an aromatic diamine with a suitable three-carbon precursor.

Condensation of o-Phenylenediamine with Pyruvaldehyde

The most traditional and straightforward method for synthesizing this compound is the condensation reaction between o-phenylenediamine and pyruvaldehyde (also known as methylglyoxal). This reaction is typically carried out in a suitable solvent and can be acid-catalyzed.

Condensation of o-Phenylenediamine with 1,2-Propanediol

A more recent and greener approach utilizes 1,2-propanediol as a surrogate for pyruvaldehyde. This method often employs a catalyst to facilitate the in-situ oxidation of the diol to the corresponding α-hydroxyketone, which then reacts with the diamine. Various catalytic systems, including modified zeolites, have been developed for this transformation. For instance, the cyclization reaction of 1,2-phenylenediamine and 1,2-propanediol has been successfully carried out over modified HY zeolites at elevated temperatures.[1]

Iridium-Catalyzed Synthesis from Glycerol

In the pursuit of sustainable chemistry, glycerol, a readily available byproduct of biodiesel production, has been utilized as a C3 source for the synthesis of this compound. This method employs iridium complexes bearing N-heterocyclic carbene (NHC) ligands as catalysts.[2][3] The reaction proceeds under relatively mild conditions and demonstrates excellent atom economy.[2]

Other Synthetic Approaches

Other less common methods for the synthesis of this compound and its derivatives include the reaction of o-phenylenediamine with α-haloketones and the use of various other dicarbonyl surrogates.[4]

Reaction Mechanisms

The formation of the quinoxaline ring from o-phenylenediamine and a dicarbonyl compound or its precursor generally proceeds through a cyclocondensation mechanism.

General Acid-Catalyzed Condensation Mechanism

The most widely accepted mechanism for the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound involves a series of nucleophilic attacks and dehydration steps. The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the dicarbonyl compound. This is followed by the elimination of a water molecule to form an imine intermediate. Subsequently, the second amino group attacks the remaining carbonyl group in an intramolecular fashion. A final dehydration step leads to the formation of the stable aromatic quinoxaline ring.[5]

General mechanism for the acid-catalyzed synthesis of this compound.

Mechanism of Iridium-Catalyzed Synthesis from Glycerol

The iridium-catalyzed synthesis of this compound from glycerol and o-phenylenediamine involves a "borrowing hydrogen" or "hydrogen transfer" mechanism.[3] The proposed mechanism begins with the iridium catalyst dehydrogenating glycerol to form glyceraldehyde.[2] The glyceraldehyde then undergoes a condensation reaction with o-phenylenediamine to form an intermediate. This intermediate subsequently undergoes cyclization and dehydration to yield this compound, with the iridium catalyst being regenerated in the process.[2]

Iridium-catalyzed synthesis of this compound from glycerol.

Kinetics of this compound Synthesis

A thorough understanding of the reaction kinetics is paramount for optimizing reaction conditions and scaling up the synthesis of this compound. However, detailed quantitative kinetic studies specifically for this compound are scarce in the published literature. Most studies focus on reaction optimization and yield improvement rather than determining rate laws and activation energies.

General Observations and Qualitative Effects

-

Catalyst Effect: The reaction is significantly accelerated by the presence of a catalyst. In the absence of a catalyst, the condensation reaction is often slow and may require harsh conditions.[6]

-

Substituent Effects: The electronic nature of substituents on the o-phenylenediamine ring influences the reaction rate. Electron-donating groups on the aromatic ring of the diamine generally accelerate the reaction by increasing the nucleophilicity of the amino groups. Conversely, electron-withdrawing groups tend to decrease the reaction rate.[3] A Hammett correlation study on the formation of 2,3-diphenylquinoxalines in microdroplets yielded a ρ value of -0.96, confirming that the phenylenediamine acts as a nucleophile in the rate-limiting step.[7]

Quantitative Kinetic Data

To date, specific rate constants and activation energies for the synthesis of this compound have not been extensively reported. The following table summarizes the available qualitative and semi-quantitative kinetic information.

| Reaction | Catalyst/Conditions | Key Kinetic Findings |

| o-Phenylenediamine + Pyruvaldehyde | Acid-catalyzed | The reaction rate is dependent on the concentration of both reactants and the catalyst. The rate-determining step is proposed to be the initial nucleophilic attack of the amine on the carbonyl group.[7] |

| o-Phenylenediamine + 1,2-Propanediol | Modified HY Zeolites | The reaction rate is influenced by the acidity of the zeolite catalyst.[1] |

| o-Phenylenediamine + Glycerol | Iridium-NHC complexes | The reaction is highly dependent on the nature of the iridium catalyst and the base used.[2] |

| Substituted o-Phenylenediamines + Benzil (for 2,3-diphenylquinoxaline) | Nebulizer Microdroplets | A Hammett plot yielded a ρ value of -0.96, indicating a buildup of positive charge on the diamine in the transition state of the rate-determining step.[7] |

Experimental Protocols

This section provides detailed experimental procedures for two key methods of synthesizing this compound.

Protocol 1: Synthesis of this compound from o-Phenylenediamine and Pyruvaldehyde

This protocol is based on the classical condensation reaction.

Materials:

-

o-Phenylenediamine

-

Pyruvaldehyde (40% aqueous solution)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add pyruvaldehyde (1.0 eq) to the reaction mixture with stirring at room temperature.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Workflow for the synthesis of this compound from pyruvaldehyde.

Protocol 2: Iridium-Catalyzed Synthesis of this compound from Glycerol

This protocol is based on the sustainable synthesis using an iridium catalyst.[2]

Materials:

-

o-Phenylenediamine

-

Glycerol

-

Iridium catalyst (e.g., [Cp*IrCl₂]₂ with an appropriate NHC ligand)

-

Potassium Carbonate (K₂CO₃)

-

2,2,2-Trifluoroethanol (TFE)

-

Argon atmosphere

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add the iridium catalyst (e.g., 1.0 mol%).

-

Add o-phenylenediamine (1.0 eq), glycerol (1.1 eq), and potassium carbonate (1.0 eq).

-

Add 2,2,2-trifluoroethanol as the solvent.

-

Heat the reaction mixture to reflux with stirring for the required time (e.g., 20 hours), monitoring the progress by GC or TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The reaction mixture can be filtered to remove any solids, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to afford pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound under various conditions.

Table 1: Synthesis of this compound via Condensation of o-Phenylenediamine with Different Precursors

| Precursor | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyruvaldehyde | Acetic Acid / Ethanol | Reflux | 2-4 | ~85-95 | [8] |

| 1,2-Propanediol | PbHY Zeolite | 350 | - | 82.1 | [1] |

| Glycerol | Iridium-NHC complex E / K₂CO₃ / TFE | Reflux (78) | 20 | 77 | [2] |

| 1,2-Propanediol | H⁺-Erionite Zeolite | 100 | 1 | 99.4 | [1] |

Table 2: Optimization of Iridium Catalyst for the Synthesis of this compound from Glycerol [2]

| Entry | Catalyst (1.0 mol % Ir) | Base (0.5 mmol) | Solvent | Yield of 2a (%) |

| 1 | None | K₂CO₃ | TFE | 0 |

| 2 | [Cp*IrCl₂]₂ | K₂CO₃ | TFE | trace |

| 3 | Catalyst C | K₂CO₃ | TFE | 67 |

| 4 | Catalyst D | K₂CO₃ | TFE | 66 |

| 5 | Catalyst E | K₂CO₃ | TFE | 77 |

| 6 | Catalyst F | K₂CO₃ | TFE | 58 |

| 7 | Catalyst G | K₂CO₃ | TFE | 35 |

Conclusion

The synthesis of this compound is a well-established process with several efficient and increasingly sustainable methodologies available to chemists. The classical condensation of o-phenylenediamine with pyruvaldehyde remains a high-yielding and straightforward approach. Modern catalytic methods, particularly those employing iridium complexes with glycerol or advanced zeolite catalysts with 1,2-propanediol, offer greener alternatives with excellent atom economy.

While the reaction mechanisms are generally understood to proceed via a cyclocondensation pathway, there is a notable lack of comprehensive quantitative kinetic data in the literature. Further research focusing on determining rate laws, activation energies, and a more quantitative understanding of substituent effects would be highly beneficial for the rational design of more efficient catalytic systems and for the optimization of industrial-scale production of this compound and its derivatives. This guide provides a solid foundation for researchers and professionals in the field, summarizing the current state of knowledge and highlighting areas for future investigation.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Further studies of the reactions of quinoxaline and 2-methylquinoxalin" by Marcus N. Myers [scholarsarchive.byu.edu]

- 5. web.iitd.ac.in [web.iitd.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Methylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methylquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside explicit experimental protocols for acquiring these spectra.

Introduction to this compound

This compound (C₉H₈N₂) is an aromatic heterocyclic compound derived from quinoxaline.[1] Its structure, featuring a pyrazine ring fused to a benzene ring with a methyl substituent, makes it a valuable scaffold in the development of various biologically active molecules. Understanding its spectroscopic properties is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring system.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H3 | ~8.75 | Singlet | - |

| H5, H8 | ~8.00 - 8.10 | Multiplet | |

| H6, H7 | ~7.65 - 7.75 | Multiplet | |

| -CH₃ | ~2.78 | Singlet | - |

Note: Data is typically acquired in CDCl₃ at varying magnetic field strengths (e.g., 300 or 400 MHz). Chemical shifts may vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to the nitrogen atoms.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C2 | ~154 |

| C3 | ~146 |

| C4a | ~142 |

| C8a | ~141 |

| C6, C7 | ~129-130 |

| C5, C8 | ~129 |

| -CH₃ | ~22 |

Note: Data is typically acquired in CDCl₃. Chemical shifts can vary slightly based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the acquired Free Induction Decay (FID) using a Fourier transform to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its aromatic and methyl group vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | Methyl (-CH₃) |

| ~1600, 1570, 1490 | C=C and C=N stretch | Aromatic ring |

| ~1440 | C-H bend | Methyl (-CH₃) |

| ~800-750 | C-H out-of-plane bend | Aromatic |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Place a small drop of liquid this compound or a small amount of solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectral Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions.

| m/z (mass-to-charge ratio) | Assignment | Relative Intensity |

| 144 | [M]⁺ (Molecular Ion) | High |

| 117 | [M - HCN]⁺ | Moderate |

| 90 | [M - 2HCN]⁺ or [C₆H₄N]⁺ | Low |

| 76 | [C₆H₄]⁺ | Moderate |

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile. A typical concentration is in the range of 1-10 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.

Instrumentation and Data Acquisition:

-

Choose an appropriate ionization method. Electron Ionization (EI) is commonly used for volatile and thermally stable compounds like this compound.

-

Introduce the sample into the mass spectrometer. For a solution, this can be done via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

-

The data system will record the abundance of ions at each m/z value, generating the mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

Theoretical and Computational Insights into 2-Methylquinoxaline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Methylquinoxaline, a heterocyclic compound of significant interest in pharmaceutical and materials research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural, spectroscopic, and electronic properties, underpinned by computational analysis.

Introduction

This compound is a bicyclic heteroaromatic compound belonging to the quinoxaline family. The quinoxaline scaffold is a crucial pharmacophore, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the molecular properties of this compound, guiding synthetic efforts and the design of novel derivatives with enhanced biological or material functions.

This guide summarizes key theoretical and experimental findings, presenting data in a structured format to facilitate analysis and future research.

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene ring fused to a pyrazine ring, with a methyl group substituted at the second position. The optimized molecular geometry, including bond lengths and bond angles, has been determined through computational methods, primarily DFT.

Caption: Molecular Structure of this compound.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond/Angle | Bond Length (Å) | Bond Angle (°) |

| Bond Lengths | C-C (benzene) | 1.372 - 1.421 | - |

| C-N | 1.341 | - | |

| C-H | 1.083 - 1.085 | - | |

| Bond Angles | C-C-C (benzene) | 118.9 - 120.0 | |

| C-N-C | - | 115.0 - 118.0 | |

| H-C-C | - | 117.8 - 122.1 |

Note: The data in this table is derived from representative DFT/B3LYP calculations of quinoxaline derivatives and should be considered illustrative for this compound.

Spectroscopic Properties

The spectroscopic signature of this compound has been characterized by various techniques, including Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. Theoretical calculations of these properties show good correlation with experimental data.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis provides insights into the functional groups and overall structure of the molecule. Theoretical vibrational frequencies are typically calculated at the DFT/B3LYP level with a basis set such as 6-311++G(d,p). A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values.

Table 2: Selected Vibrational Frequencies (cm⁻¹) of this compound

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) |

| C-H stretching (aromatic) | 3150 - 3000 | 3100 - 3050 |

| C-H stretching (methyl) | 2950 - 2850 | 2940 - 2860 |

| C=N stretching | ~1620 | ~1615 |

| C=C stretching (aromatic) | 1600 - 1450 | 1590 - 1460 |

| C-Cl stretching (for derivatives) | ~1138 | - |

| C-H in-plane bending | 1300 - 1000 | 1290 - 1010 |

| C-H out-of-plane bending | 900 - 700 | 890 - 710 |

Note: The data in this table is a generalized representation based on studies of quinoxaline and its derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Table 3: Experimental and Theoretical NMR Chemical Shifts (ppm) of this compound

| Atom | Experimental ¹H | Theoretical ¹H | Experimental ¹³C | Theoretical ¹³C |

| CH₃ | ~2.59 | Consistent | ~21.0 | Consistent |

| Aromatic H | 8.56, 8.29, 7.82 | Consistent | 141.7, 138.8, 137.6, 132.3, 131.3, 120.7 | Consistent |

Note: Experimental data is for this compound 1,4-dioxide and should be considered as a close approximation.

UV-Visible Spectroscopy

The electronic transitions of this compound can be studied using UV-Vis spectroscopy and modeled with Time-Dependent DFT (TD-DFT). The absorption maxima (λmax) correspond to π→π* and n→π* transitions.

Table 4: Theoretical Electronic Transitions of a Representative Quinoxaline Derivative

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~374 | ~0.055 |

| Other transitions | ~370, ~363 | ~0.091, ~0.084 |

Note: Data is for a chloro-substituted quinoxaline derivative and illustrates the expected electronic transition behavior.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability and reactivity.

Table 5: Calculated Electronic Properties of a Representative Quinoxaline Derivative

| Property | Value |

| HOMO Energy | -6.2 to -6.8 eV |

| LUMO Energy | -1.8 to -2.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 4.7 eV |

Note: Values are typical for quinoxaline derivatives calculated by DFT methods.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. These parameters are vital in the context of drug design, as they can influence how the molecule interacts with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the nitrogen atoms are expected to be the regions of highest negative potential (nucleophilic), while the hydrogen atoms of the aromatic ring and the methyl group are regions of positive potential (electrophilic). This information is critical for understanding non-covalent interactions in biological systems.

Nonlinear Optical (NLO) Properties

Quinoxaline derivatives are of interest for their potential applications in nonlinear optics. The NLO properties are related to the molecular polarizability (α) and the first-order hyperpolarizability (β). These properties can be calculated computationally. A high β value indicates a strong NLO response, which is desirable for applications in optical devices. The donor-π-acceptor architecture of some quinoxaline derivatives can enhance their NLO properties.

Table 6: Calculated NLO Properties of a Representative Quinoxaline Derivative

| Property | Value (a.u.) |

| Dipole Moment (μ) | Varies with substitution |

| Mean Polarizability (α) | Varies with substitution |

| First Hyperpolarizability (β) | Varies with substitution |

Note: The NLO properties are highly dependent on the specific substituents on the quinoxaline ring.

Experimental and Computational Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, in this case, pyruvaldehyde (methylglyoxal).

Materials:

-

o-Phenylenediamine

-

Pyruvaldehyde (methylglyoxal)

-

Ethanol (or another suitable solvent)

-

Catalytic amount of a weak acid (e.g., acetic acid) - optional

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

-

Add pyruvaldehyde to the solution.

-

The reaction can proceed at room temperature or with gentle heating under reflux to increase the reaction rate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Modern, greener synthetic approaches may utilize catalysts like iridium complexes to facilitate the reaction with starting materials such as glycerol and 1,2-phenylenediamines.

Computational Methodology

The theoretical calculations summarized in this guide are predominantly performed using Density Functional Theory (DFT) as implemented in software packages like Gaussian.

Workflow:

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for this purpose.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and for comparison with experimental FT-IR and FT-Raman spectra.

-

Electronic Property Calculations:

-

HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are calculated to determine the electronic band gap and other reactivity descriptors.

-

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are predicted using the GIAO method.

-

UV-Vis Spectroscopy: Electronic transitions and absorption spectra are calculated using TD-DFT.

-

NLO Properties: The dipole moment, polarizability, and hyperpolarizability are calculated to assess the nonlinear optical response.

-

MEP Analysis: The molecular electrostatic potential is mapped onto the electron density surface to visualize the charge distribution.

-

Caption: A general workflow for the computational analysis of this compound.

Applications in Drug Development

The structural and electronic properties of this compound make it a valuable scaffold in drug discovery. Its ability to engage in various non-covalent interactions, as predicted by MEP analysis, is crucial for its binding to biological targets. Molecular docking studies, which are a key component of computational drug design, are often employed to predict the binding affinity and orientation of this compound derivatives within the active sites of proteins. These studies, guided by the fundamental understanding of the molecule's properties, can accelerate the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational studies of this compound. The use of DFT and other computational methods has been instrumental in elucidating its geometric, spectroscopic, and electronic properties. The good agreement between theoretical predictions and experimental data validates the computational approaches used. The insights gained from these studies are invaluable for the rational design of novel this compound derivatives with tailored properties for applications in medicinal chemistry and materials science. Further research in this area will undoubtedly continue to benefit from the synergy between experimental and computational techniques.

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-3-methylquinoxaline from o-Phenylenediamine and Ethyl Pyruvate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-hydroxy-3-methylquinoxaline, a valuable scaffold in medicinal chemistry. The reaction involves the condensation of o-phenylenediamine with ethyl pyruvate, a straightforward yet crucial transformation for accessing a wide range of biologically active quinoxaline derivatives. This document details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and outlines the known biological significance of this class of compounds.

Reaction Overview and Mechanism

The formation of 2-hydroxy-3-methylquinoxaline from o-phenylenediamine and ethyl pyruvate is a classic condensation reaction. The proposed mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the keto carbonyl of ethyl pyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxaline ring system.[1] The product, 2-hydroxy-3-methylquinoxaline, exists in tautomeric equilibrium with its more stable keto form, 3-methylquinoxalin-2(1H)-one.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of 2-hydroxy-3-methylquinoxaline.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | [2] |

| Melting Point | 245-247 °C | |

| Yield | 76.44% |

Table 1: Physicochemical Properties and Reaction Yield

Spectroscopic Data

The structure of the synthesized 2-hydroxy-3-methylquinoxaline (3-methylquinoxalin-2(1H)-one) has been confirmed by various spectroscopic techniques.

| Technique | Key Data | Reference |

| IR (KBr, cm⁻¹) | 3462 (N-H str.), 3103 (C-H sp² str.), 2866 (C-H sp³ str.), 1690 (C=O str.), 1660 (C=N str.), 1602 (C=C aromatic str.), 1568 (N-H bend) | |

| ¹H-NMR (DMSO-d₆, ppm) | 10.66 (broad s, 1H, quinoxaline NH), 8.27 (d, 1H, J=8.2 Hz, aromatic proton), 7.47 (t, 1H, J=8.2 Hz, aromatic proton), 7.31 (t, 1H, J=8.2 Hz, aromatic proton), 7.09 (d, 1H, J=8.2 Hz, aromatic proton), 2.07 (s, 3H, methyl proton) | |

| ¹³C-NMR (DMSO-d₆, ppm) | 156, 154 (C=O), 133, 131, 129, 125, 115, 21 | |

| Mass Spec (m/z) | 353 (for a derivative) | [2] |

Table 2: Spectroscopic Data for 3-methylquinoxalin-2(1H)-one

Detailed Experimental Protocol

This protocol is a synthesized procedure based on multiple reported methods.[2]

Materials:

-

o-Phenylenediamine

-

Ethyl pyruvate

-

n-Butanol or Absolute Ethanol

-

Petroleum ether (40-60 °C) or Ethanol for recrystallization

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Reactants:

-

Reaction:

-

Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

-

Heat the reaction mixture under reflux for 30 minutes to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature. Silvery white crystals of the product should precipitate.

-

Collect the crystals by filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold ethanol or petroleum ether.

-

Purify the crude product by recrystallization from ethanol.

-

-

Drying and Characterization:

-

Dry the purified crystals in a vacuum oven.

-

Characterize the final product by determining its melting point and using spectroscopic methods (IR, NMR, Mass Spectrometry).

-

Biological Significance and Applications

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities.[2][3] These activities include antibacterial, antifungal, antiviral, anticancer, antituberculosis, antimalarial, and anti-inflammatory properties.[2][4] The 2-hydroxy-3-methylquinoxaline core is a key starting material for the synthesis of more complex quinoxaline-based therapeutic agents. For instance, it can be converted to 2-chloro-3-methylquinoxaline, which serves as a versatile intermediate for introducing various substituents at the 2-position, leading to novel compounds with potentially enhanced biological profiles.[2]

While specific signaling pathways for 2-hydroxy-3-methylquinoxaline are not extensively detailed, the broad spectrum of activities of its derivatives suggests their interaction with various biological targets. For example, some quinoxaline derivatives have been shown to act as enzyme inhibitors or to intercalate with DNA. The development of new derivatives from the 2-hydroxy-3-methylquinoxaline scaffold is an active area of research in the pursuit of novel therapeutic agents.

References

- 1. Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Chemical and Physical Properties of 2-Methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinoxaline is a heterocyclic aromatic compound that serves as a versatile building block in the development of a wide range of chemical entities, including pharmaceuticals, agrochemicals, and flavor and fragrance components. Its unique structural and electronic properties make it a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological activities. The information is presented to support researchers, scientists, and drug development professionals in their endeavors with this important scaffold.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and computational work.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 7251-61-8 | [1] |

| Canonical SMILES | CC1=NC2=CC=CC=C2N=C1 | [1] |

| InChI Key | ALHUXMDEZNLFTA-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to brown clear liquid; Pale yellow to dark red solid | [3] |

| Melting Point | 36 - 38 °C (97 - 100 °F; 309 - 311 K) | |

| Boiling Point | 245-247 °C (473-477 °F; 518-520 K) at 760 mmHg | |

| Density | 1.118 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.613 | |

| Vapor Pressure | 0.049 mmHg at 25 °C | |

| Flash Point | 107 °C (225 °F) | [4] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Limited solubility | [5] |

| Ethanol | Soluble | [5] |

| Acetonitrile | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Ether | Miscible | [4] |

| Acetone | Miscible | [4] |

| Benzene | Miscible | [4] |

| Carbon Tetrachloride | Soluble | [4] |

Table 4: Spectroscopic Data of this compound

| Technique | Key Data Points | Source(s) |

| ¹H NMR (CDCl₃) | Signals expected in the aromatic region (multiplets) and a singlet for the methyl group. | [6] |

| ¹³C NMR (CDCl₃) | Signals corresponding to the aromatic carbons and the methyl carbon. | [7] |

| Infrared (IR) | Characteristic peaks for C-H (aromatic and aliphatic), C=N, and C=C bonds. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 144. | [2] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as pyruvaldehyde.[8][9]

Materials:

-

o-Phenylenediamine

-

Pyruvaldehyde (or its bisulfite adduct)

-

Ethanol or a similar suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent like ethanol.

-

To the stirred solution, add an equimolar amount of pyruvaldehyde dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Protocols

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady rate (e.g., 2-5 °C/minute).

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Apparatus:

-

Distillation apparatus or a small-scale boiling point apparatus (e.g., Thiele tube)

-

Thermometer

Procedure (Microscale):

-

Place a small amount of this compound into a small test tube.

-

Invert a sealed capillary tube into the test tube.

-

Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., oil bath).

-

Observe for a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic and aliphatic regions, and a relaxation delay of 1-5 seconds.

Sample Preparation (Neat Liquid/Solid Film):

-

If the sample is a liquid, place a small drop between two salt plates (e.g., KBr, NaCl).

-

If the sample is a solid, it can be dissolved in a volatile solvent and a drop of the solution placed on a salt plate, allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared.

-

Mount the plates in the IR spectrometer.

Data Acquisition:

-

Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean salt plates before running the sample.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS).

-

Choose an appropriate ionization technique. Electron Impact (EI) is a common method for such compounds.

-

Acquire the mass spectrum over a suitable mass range to observe the molecular ion and any fragment ions.

Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[10][11][12][13][14] While specific signaling pathways for this compound have not been extensively elucidated in the available literature, derivatives of closely related quinoxaline compounds have been shown to act as inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15][16] The antimicrobial mechanism of some quinoxaline derivatives is thought to involve the generation of reactive oxygen species, leading to cellular damage in microorganisms.[10]

Further research is required to delineate the specific molecular targets and signaling pathways modulated by this compound.

Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. Quinoxaline, 2-methyl- [webbook.nist.gov]

- 3. Drug Discovery, Drug Development Process | NorthEast BioLab [nebiolab.com]

- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C9H8N2 | CID 23686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. "Further studies of the reactions of quinoxaline and 2-methylquinoxalin" by Marcus N. Myers [scholarsarchive.byu.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-Methylquinoxaline: Reaction Mechanisms and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic routes to 2-methylquinoxaline, a crucial intermediate in the development of pharmaceuticals, dyes, and other functional organic molecules. The document outlines the predominant reaction mechanisms, presents quantitative data for process optimization, and offers detailed experimental protocols for key synthetic methods.

Core Synthesis Pathways and Mechanisms

The synthesis of this compound is most commonly achieved through the cyclocondensation of o-phenylenediamine with a three-carbon carbonyl compound. Variations of this approach, including catalytic and environmentally benign methods, have been developed.

The traditional and most direct synthesis involves the reaction of o-phenylenediamine with pyruvaldehyde (2-oxopropionaldehyde).[1] The mechanism proceeds through a two-step process:

-

Schiff Base Formation: One of the amino groups of o-phenylenediamine undergoes a nucleophilic attack on the more electrophilic aldehyde carbonyl of pyruvaldehyde, followed by dehydration to form a Schiff base intermediate.

-

Intramolecular Cyclization and Aromatization: The remaining free amino group then attacks the ketone carbonyl intramolecularly. Subsequent dehydration and aromatization lead to the formation of the stable quinoxaline ring.

This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF).[1]

More recent and sustainable approaches utilize 1,2-propanediol or glycerol as the C3 source in the presence of a catalyst. These methods are advantageous due to the ready availability and lower toxicity of the starting materials.

Iridium-Catalyzed Synthesis from Glycerol: An efficient catalytic system using iridium complexes with N-heterocyclic carbene (NHC) ligands has been developed for the synthesis of this compound derivatives from glycerol and 1,2-phenylenediamines.[2][3] This reaction is proposed to proceed through the following key steps:

-

Oxidation of Glycerol: The iridium catalyst facilitates the oxidation of glycerol to an intermediate such as glyceraldehyde.

-

Condensation and Cyclization: The in situ generated glyceraldehyde then reacts with o-phenylenediamine in a similar manner to the classical condensation, leading to the formation of this compound.

This method offers good yields and is considered more environmentally friendly.[2]

Zeolite-Catalyzed Synthesis from 1,2-Propanediol: The cyclization of o-phenylenediamine and 1,2-propanediol can be effectively catalyzed by modified HY zeolites.[4] The reaction is performed at elevated temperatures, and the catalytic activity is influenced by the acidity of the zeolite. Medium acidic catalysts, such as PbHY and CrHY zeolites, have shown high activity and yields.[4]

Quantitative Data on Synthesis Parameters

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Iridium-Catalyzed Synthesis of this compound from Glycerol and o-Phenylenediamine [2]

| Catalyst (1.0 mol % Ir) | Base (0.50 mmol) | Solvent | Temperature | Time (h) | Yield (%) |

| No Catalyst | K₂CO₃ | 2,2,2-Trifluoroethanol | Reflux | 20 | 0 |

| [Ir(Cp*)Cl₂]₂ | K₂CO₃ | 2,2,2-Trifluoroethanol | Reflux | 20 | Trace |

| Ir-NHC Complex | K₂CO₃ | 2,2,2-Trifluoroethanol | Reflux | 20 | Up to 77% |

| Ir-NHC Complex | Cs₂CO₃ | 2,2,2-Trifluoroethanol | Reflux | 20 | 68 |

| Ir-NHC Complex | K₃PO₄ | 2,2,2-Trifluoroethanol | Reflux | 20 | 65 |

| Ir-NHC Complex | K₂CO₃ | Toluene | Reflux | 20 | 12 |

| Ir-NHC Complex | K₂CO₃ | Water | Reflux | 20 | 25 |

Table 2: Zeolite-Catalyzed Synthesis of this compound from 1,2-Propanediol and o-Phenylenediamine [4]

| Catalyst | Temperature (°C) | Conversion of o-Phenylenediamine (%) | Yield of this compound (%) |

| HY | 350 | - | - |

| LaHY | 350 | - | - |

| PbHY | 350 | 99.2 | 82.1 |

| CuHY | 350 | - | - |

| CrHY | 350 | - | High Activity |

| MnHY | 350 | - | High Activity |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

-

Reaction Setup: In a reaction vessel, combine o-phenylenediamine (1.0 mmol), glycerol (1.0 mmol), an iridium-N-heterocyclic carbene catalyst (1.0 mol % Ir), and potassium carbonate (0.50 mmol).

-

Solvent Addition: Add 2,2,2-trifluoroethanol (1.0 mL) as the solvent.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 20 hours.

-

Workup and Purification: After cooling, the reaction mixture is typically purified by column chromatography on silica gel to isolate the this compound product.

-

Catalyst Preparation: Prepare the modified HY zeolite catalyst (e.g., PbHY) through ion-exchange methods.

-

Reaction Setup: In a fixed-bed reactor, pack the zeolite catalyst.

-

Reaction Conditions: Pass a mixture of o-phenylenediamine and 1,2-propanediol over the catalyst bed at a temperature of 350 °C.

-

Product Collection and Purification: The product stream is condensed and collected. Purification is achieved through distillation or chromatography.

Visualizing the Reaction Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a generalized experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

References

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them a focal point of intensive research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected quinoxaline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | [1] |

| MCF-7 (Breast Adenocarcinoma) | 9.0 | [1] | |

| Compound XVa | HCT116 (Colon Carcinoma) | 4.4 | [1] |

| MCF-7 (Breast Adenocarcinoma) | 5.3 | [1] | |

| Compound 3 | Benzo[g]quinoxaline | MCF-7 (Breast Cancer) | 2.89 |

| Compound IV | PC-3 (Prostate Cancer) | 2.11 | [2] |

| HepG2 (Liver Cancer) | 4.11 | [2] | |

| Compound 11 | MCF-7 (Breast Cancer) | 0.81 | [3] |

| HepG2 (Liver Cancer) | 1.21 | [3] | |

| HCT-116 (Colon Cancer) | 2.12 | [3] | |

| Compound 13 | MCF-7 (Breast Cancer) | 1.11 | [3] |

| HepG2 (Liver Cancer) | 2.91 | [3] | |

| HCT-116 (Colon Cancer) | 1.54 | [3] | |

| ST4j | TF1 (Human Erythroleukemia) | 15.53 | [4] |

| HEL (Human Erythroleukemia) | 17.90 | [4] | |

| 26e | ASK1 Inhibitor | 0.03017 | [5] |

Mechanisms of Anticancer Action

The anticancer effects of quinoxaline derivatives are attributed to several mechanisms, including:

-

Kinase Inhibition: Many quinoxaline derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[6][7] These include:

-

Induction of Apoptosis: Quinoxaline derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[2][9][10][11][12] This often involves the upregulation of pro-apoptotic proteins (e.g., Bax, caspases) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[2][12]

-

Topoisomerase II Inhibition: Some derivatives interfere with the function of topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.[2]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating.[1][2][11]

Signaling Pathway Visualization

The following diagram illustrates the dual inhibition of the PI3K/mTOR signaling pathway by certain quinoxaline derivatives, a key mechanism in their anticancer activity.

Caption: Dual inhibition of the PI3K/mTOR signaling pathway by quinoxaline derivatives.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of quinoxaline derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15][16][17]

Materials:

-

Human cancer cell line of choice

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Quinoxaline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include untreated cells (vehicle control) and a positive control (known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Quinoxaline derivatives exhibit significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi. Their development offers a promising avenue to combat the growing challenge of antimicrobial resistance.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial potency of quinoxaline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 8 (most at 4) | [18][19] |

| Compound 2d | Escherichia coli | 8 | [20] |

| Compound 3c | Escherichia coli | 8 | [20] |

| Compound 10 | Candida albicans | 16 | [20] |

| Aspergillus flavus | 16 | [20] | |

| Imidazo[1,5-a]quinoxalines (various) | Bacteria and Fungi | Comparable to reference drugs | [21] |

| C-2 amine-substituted analogues (5m-5p) | Staphylococcus aureus | 4 - 16 | [22] |

| Bacillus subtilis | 8 - 32 | [22] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the MIC of quinoxaline derivatives against bacteria using the broth microdilution method.[23][24][25]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Quinoxaline derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in MHB to the desired final concentration.

-

Compound Dilution: Add 100 µL of MHB to each well of a 96-well plate. Add 100 µL of the quinoxaline stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity

Several quinoxaline derivatives have shown promising activity against a variety of viruses, highlighting their potential as broad-spectrum antiviral agents.

Quantitative Data: In Vitro Antiviral Activity

The antiviral efficacy is often measured by the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Compound 1a | Human Cytomegalovirus (HCMV) | <0.05 | [26][27] |

| Compound 20 | Human Cytomegalovirus (HCMV) | <0.05 | [26][27] |

| Pyrido[2,3-g]quinoxalinone 16 | Hepatitis C Virus (HCV) | 7.5 ± 0.5 | [28] |

| Chloroquine analogs 10 & 11 | SARS-CoV-2 | - (SI of 20) | [29] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[30]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Cell culture medium

-

Quinoxaline derivative

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing methylcellulose and serial dilutions of the quinoxaline derivative.

-

Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are formed.

-

Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Quinoxaline derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models, suggesting their potential for treating inflammatory diseases.

Quantitative Data: In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity is often assessed by the carrageenan-induced paw edema model in rodents, and the results are expressed as the percentage of edema inhibition.

| Compound/Derivative | Model | Edema Inhibition (%) | Reference |

| Compound 7b | Carrageenan-induced rat paw edema | 41 | [31][32] |

| DEQX | Carrageenan peritonitis (leukocyte migration) | Significant reduction | [33] |

| OAQX | Carrageenan peritonitis (leukocyte migration) | Significant reduction | [33] |

| 3-hydrazinoquinoxaline-2-thiol | Carrageenan-induced rat paw edema | Significant reduction in TNF-α | [34] |

| Compound 4a | BSA assay (in vitro) | 83.42 | [35] |

Signaling Pathway Visualization

Quinoxaline derivatives can exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways. The following diagram illustrates a simplified workflow for evaluating anti-inflammatory activity.

Caption: Experimental workflow for in vivo anti-inflammatory activity assessment.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo method to evaluate the acute anti-inflammatory activity of quinoxaline derivatives.[34][36][37][38][39][40]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Quinoxaline derivative

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Grouping: Divide the rats into groups: control, standard (receiving a known anti-inflammatory drug), and test groups (receiving different doses of the quinoxaline derivative).

-

Compound Administration: Administer the test compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at different time points.

Conclusion

The diverse and potent biological activities of quinoxaline derivatives underscore their immense potential in the development of new therapeutic agents. Their efficacy against cancer, microbial and viral infections, and inflammation, coupled with their varied mechanisms of action, makes the quinoxaline scaffold a highly attractive platform for medicinal chemists. The data and protocols presented in this technical guide are intended to facilitate further research and development in this promising field, ultimately leading to the discovery of novel drugs to address unmet medical needs. Continued exploration of the structure-activity relationships and mechanisms of action of quinoxaline derivatives will be crucial in unlocking their full therapeutic potential.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. iris.unica.it [iris.unica.it]

- 31. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 32. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ijpsonline.com [ijpsonline.com]

- 35. researchgate.net [researchgate.net]

- 36. benchchem.com [benchchem.com]

- 37. inotiv.com [inotiv.com]

- 38. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 39. researchgate.net [researchgate.net]

- 40. creative-bioarray.com [creative-bioarray.com]

Green Synthesis of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of green and sustainable approaches for the synthesis of quinoxaline derivatives, a critical scaffold in medicinal chemistry and materials science. Traditional methods for synthesizing these valuable compounds often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. The methodologies detailed herein align with the principles of green chemistry, emphasizing the use of eco-friendly solvents, energy-efficient techniques, and reusable catalysts to minimize environmental impact while maximizing efficiency.

Core Principles of Green Quinoxaline Synthesis

The green synthesis of quinoxalines is primarily centered around the classical condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. However, innovations in reaction engineering and catalysis have led to the development of several environmentally benign protocols. These modern approaches aim to reduce or eliminate the use of toxic substances, decrease energy consumption, and improve atom economy. Key strategies include the use of alternative energy sources like microwave and ultrasound, solvent-free reactions (mechanochemistry), and the application of biodegradable or recyclable catalysts in greener solvents such as water and ethanol.[1][2]

Comparative Data of Green Synthesis Methods

The following tables summarize quantitative data for various green synthetic methods for quinoxaline derivatives, offering a clear comparison of their efficiency under different conditions.

Table 1: Synthesis of 2,3-Diphenylquinoxaline via Various Green Methods

| Method | Catalyst/Medium | Time | Temperature | Yield (%) | Reference(s) |

| Microwave-assisted | Acidic Alumina (Solvent-free) | 3 min | - | 80-86 | [3][4] |

| Microwave-assisted | Polar Paste (Solvent-free) | 3 min | - | 90-97 | [3][4] |

| Microwave-assisted | Ethanol | 10 min | - | - | [5] |

| Ultrasound-assisted | Ethanol | 60 min | Room Temp. | 98 | [6] |

| Mechanochemical (Grinding) | Solvent-free | - | Room Temp. | Good | [7] |

| Mechanochemical (S-GSF) | Nitrogen gas (Solvent & Catalyst-free) | 2 min | - | 93 | [8][9] |

| Catalyst-free | Methanol | 1 min | Room Temp. | 93 | [10] |